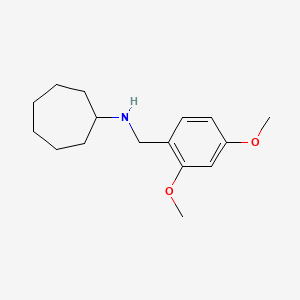
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is known for its stimulant and hallucinogenic properties.
科学研究应用
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied extensively for its potential therapeutic uses. Research has shown that 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be effective in treating post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has also been studied for its potential use in couples therapy and for treating social anxiety in autistic individuals.
作用机制
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one also causes the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one use can lead to a range of physiological effects, including increased heart rate, elevated blood pressure, and dehydration. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can also cause hyperthermia, which can be life-threatening in some cases. Long-term use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can lead to damage to the serotonin-producing neurons in the brain, which can lead to depression and other mood disorders.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in research is that it can reliably induce a state of heightened empathy and social bonding in study participants. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in research is limited by its potential for abuse and the risk of adverse effects.
未来方向
There are many potential directions for future research on 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. One area of interest is the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in combination with psychotherapy to treat a range of mental health disorders. Researchers are also interested in studying the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one use on the brain and behavior, as well as developing new compounds that may have similar therapeutic effects to 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one without the risk of adverse effects. Additionally, researchers are exploring the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in animal models to better understand its mechanism of action and potential therapeutic uses.
合成方法
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is synthesized from safrole, a natural oil found in sassafras plants. The safrole is first converted into isosafrole, which is then converted into MDP2P, a key intermediate in the synthesis of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. MDP2P is then reacted with methylamine to produce 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one.
属性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-10-2-4-12(19-10)5-6-13(16)11-3-7-14-15(8-11)18-9-17-14/h2-8H,9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKGDSFSFZQWJG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(1,3-benzodioxol-5-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)

![1-ethyl-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5729787.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)
![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![N-[3-(methoxymethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5729807.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)
![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)